molecular formula C24H20N4O4 B427521 Methyl 2-[[1-(4-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carbonyl]amino]benzoate

Methyl 2-[[1-(4-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carbonyl]amino]benzoate

Cat. No.: B427521
M. Wt: 428.4g/mol
InChI Key: TXEXWMGPKATPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[[1-(4-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carbonyl]amino]benzoate typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the methoxyphenyl and phenyl groups. The final step involves esterification to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Methyl 2-({[1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s triazole moiety is known for its antifungal and antibacterial properties, making it useful in biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[[1-(4-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carbonyl]amino]benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 1-Methylethyl 2-Chloro-5-[[(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate

Comparison: Methyl 2-({[1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate stands out due to its unique triazole structure, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.4g/mol

IUPAC Name

methyl 2-[[1-(4-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C24H20N4O4/c1-31-18-14-12-17(13-15-18)28-22(16-8-4-3-5-9-16)26-21(27-28)23(29)25-20-11-7-6-10-19(20)24(30)32-2/h3-15H,1-2H3,(H,25,29)

InChI Key

TXEXWMGPKATPIT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)NC3=CC=CC=C3C(=O)OC)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)NC3=CC=CC=C3C(=O)OC)C4=CC=CC=C4

Origin of Product

United States

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